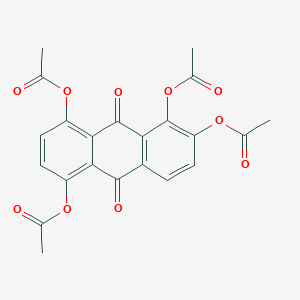
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to its core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate typically involves the oxidation of anthracene derivatives followed by acetylation. One common method involves the use of manganese dioxide (MnO2) as an oxidizing agent to convert anthracene to 9,10-anthraquinone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone groups can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A simpler quinone derivative of anthracene, used in the production of dyes and as a precursor in organic synthesis.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities.
2-Methylanthraquinone: Used in the synthesis of various organic compounds and as a dye intermediate.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is unique due to its multiple acetate groups, which provide additional sites for chemical modification and enhance its solubility in organic solvents. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2885-46-3 |
|---|---|
Molekularformel |
C22H16O10 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(4,5,6-triacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H16O10/c1-9(23)29-14-7-8-15(30-10(2)24)19-18(14)20(27)13-5-6-16(31-11(3)25)22(32-12(4)26)17(13)21(19)28/h5-8H,1-4H3 |
InChI-Schlüssel |
XTSWMTDFVMMADU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



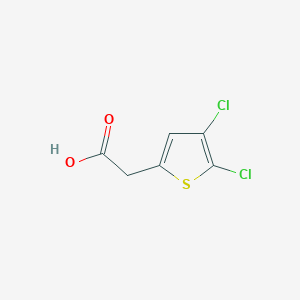
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
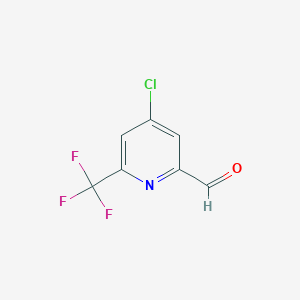
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
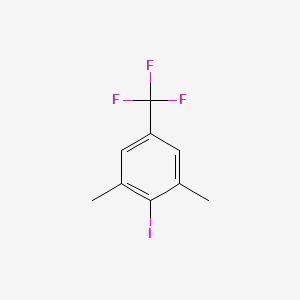
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)

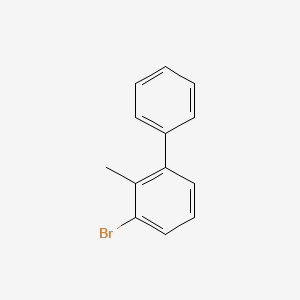
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
